molecular formula C11H12F2O3 B2923455 Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate CAS No. 144156-71-8

Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate

Cat. No.: B2923455
CAS No.: 144156-71-8
M. Wt: 230.211
InChI Key: QDBWHAAEZOWYOG-UHFFFAOYSA-N
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Description

Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate is an organic compound with the molecular formula C11H12F2O3. This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a phenyl group attached to a propanoate ester. It is a colorless to pale yellow liquid that is soluble in organic solvents such as ether and alcohol but insoluble in water. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate can be synthesized through several methods. One common synthetic route involves the esterification of 3,3-difluoro-2-hydroxy-3-phenylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Another method involves the reaction of 3,3-difluoro-2-hydroxy-3-phenylpropanoic acid chloride with ethanol in the presence of a base such as pyridine .

Chemical Reactions Analysis

Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atoms enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The hydroxyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the compound-enzyme complex .

Comparison with Similar Compounds

Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate can be compared with other similar compounds, such as:

    Ethyl 2-hydroxy-3-phenylpropanoate: This compound lacks the fluorine atoms, resulting in different chemical and biological properties.

    Ethyl 3,3-difluoro-2-oxo-3-phenylpropanoate: This compound has a ketone group instead of a hydroxyl group, leading to different reactivity and applications.

    Ethyl 3,3-difluoro-2-chloro-3-phenylpropanoate:

This compound stands out due to its unique combination of functional groups, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-2-16-10(15)9(14)11(12,13)8-6-4-3-5-7-8/h3-7,9,14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBWHAAEZOWYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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